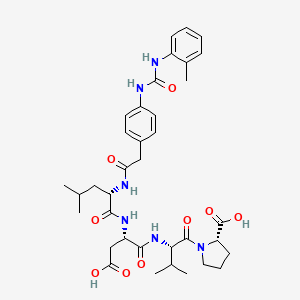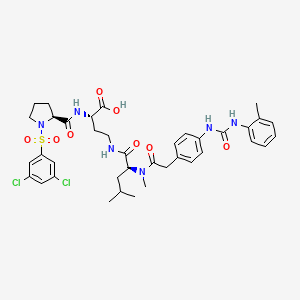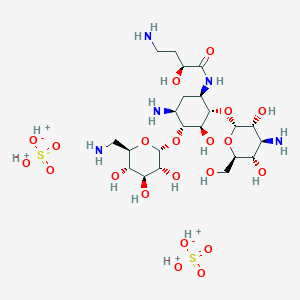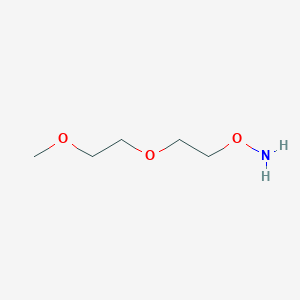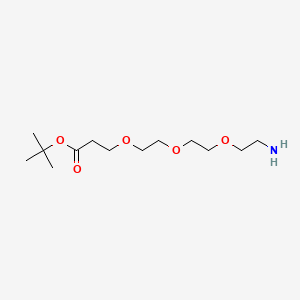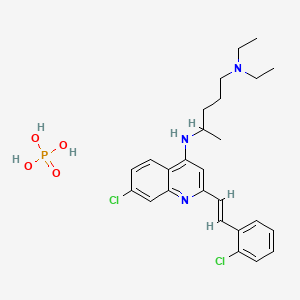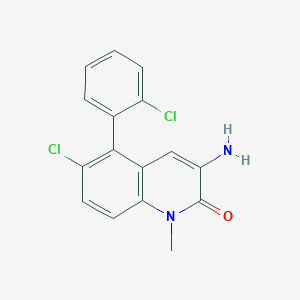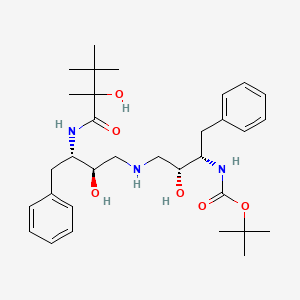
(3-((3-((2,3,3-Trimethyl-2(S)-2-hydroxy-1-oxobutyl)amino)-2-hydroxy-4-phenylbutyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)carbamic acid, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BMS-187071 is a small molecule drug developed by Bristol-Myers Squibb Company. It is classified as a HIV protease inhibitor, specifically targeting the HIV-1 protease enzyme. This compound was initially researched for its potential to treat HIV infections by inhibiting the proteolytic cleavage of viral proteins, thereby preventing the maturation of infectious viral particles .
Métodos De Preparación
The synthesis of BMS-187071 involves multiple steps, typically starting with the preparation of key intermediates. The synthetic route includes the formation of aminodiol structures, which are crucial for the compound’s activity. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for BMS-187071 would likely involve optimization of these synthetic routes to ensure high yield and purity, although detailed industrial processes are proprietary and not publicly disclosed .
Análisis De Reacciones Químicas
BMS-187071 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms, impacting the compound’s stability and reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of BMS-187071. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.
Aplicaciones Científicas De Investigación
BMS-187071 has been extensively studied for its antiviral properties, particularly against HIV-1. It has shown efficacy in inhibiting the replication of HIV-1, HIV-2, and simian immunodeficiency virus infections. The compound has been effective in protecting cells against these infections with low effective doses, making it a promising candidate for antiviral therapy. Additionally, BMS-187071 has been used in research to study the mechanisms of HIV protease inhibition and to develop new therapeutic strategies for HIV treatment .
Mecanismo De Acción
The mechanism of action of BMS-187071 involves the inhibition of the HIV-1 protease enzyme. By binding to the active site of the protease, BMS-187071 prevents the cleavage of viral polyproteins into functional proteins necessary for viral maturation. This inhibition results in the production of non-infectious viral particles, thereby reducing the viral load in infected individuals. The molecular targets of BMS-187071 include the HIV-1 protease enzyme and the pathways involved in viral protein processing .
Comparación Con Compuestos Similares
BMS-187071 is part of a class of compounds known as aminodiol inhibitors. Similar compounds include BMS-182193 and BMS-186318, which also target the HIV-1 protease enzyme. These compounds share a similar mechanism of action but may differ in their potency, pharmacokinetic properties, and side effect profiles. BMS-187071 is unique in its specific chemical structure and its ability to inhibit a broad range of HIV strains, including those resistant to other antiviral drugs .
Propiedades
Número CAS |
161302-39-2 |
|---|---|
Fórmula molecular |
C32H49N3O6 |
Peso molecular |
571.7 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-hydroxy-2,3,3-trimethylbutanoyl)amino]-4-phenylbutyl]amino]-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C32H49N3O6/c1-30(2,3)32(7,40)28(38)34-24(18-22-14-10-8-11-15-22)26(36)20-33-21-27(37)25(19-23-16-12-9-13-17-23)35-29(39)41-31(4,5)6/h8-17,24-27,33,36-37,40H,18-21H2,1-7H3,(H,34,38)(H,35,39)/t24-,25-,26+,27+,32?/m0/s1 |
Clave InChI |
QRYXFTOKZCERLS-IBUAGLKFSA-N |
SMILES isomérico |
CC(C)(C)C(C)(C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CNC[C@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)O)O |
SMILES |
CC(C)(C)C(C)(C(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)O)O |
SMILES canónico |
CC(C)(C)C(C)(C(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BMS 187,071 BMS 187071 BMS-187,071 BMS-187071 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






